4,5Alpha-Epoxy Eplerenone

Catalog No.
S13955521
CAS No.
M.F
C24H30O7
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5Alpha-Epoxy Eplerenone

Product Name

4,5Alpha-Epoxy Eplerenone

IUPAC Name

methyl (1R,2S,6S,8S,10R,11R,12S,15R,16S,18R)-2,16-dimethyl-5,5'-dioxospiro[7,19-dioxahexacyclo[9.8.0.01,18.02,8.06,8.012,16]nonadecane-15,2'-oxolane]-10-carboxylate

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H30O7/c1-20-11-15-24(29-15)17(13(20)4-8-22(20)9-6-16(26)30-22)12(19(27)28-3)10-23-18(31-23)14(25)5-7-21(23,24)2/h12-13,15,17-18H,4-11H2,1-3H3/t12-,13+,15-,17+,18-,20+,21+,22-,23-,24-/m1/s1

InChI Key

UUMOKVKVTZXGNO-NMIPICBHSA-N

Canonical SMILES

CC12CCC(=O)C3C1(O3)CC(C4C25C(O5)CC6(C4CCC67CCC(=O)O7)C)C(=O)OC

Isomeric SMILES

C[C@]12CCC(=O)[C@@H]3[C@]1(O3)C[C@H]([C@@H]4[C@]25[C@H](O5)C[C@]6([C@H]4CC[C@@]67CCC(=O)O7)C)C(=O)OC

4,5Alpha-Epoxy Eplerenone (CAS 209253-73-6) is a highly specific, process-related over-oxidation impurity of the antihypertensive active pharmaceutical ingredient (API) Eplerenone. Structurally, it is a bis(oxirene) derivative where both the intended 9,11-position and the A-ring 4,5-position have been epoxidized [1]. In pharmaceutical manufacturing, the epoxidation of the 9,11-double bond using hydrogen peroxide and trichloroacetonitrile is a critical synthetic step. If over-oxidation occurs, the conjugated 4,5-double bond is also epoxidized, yielding this diepoxide [2]. For procurement teams, analytical chemists, and process engineers, acquiring this exact reference standard is mandatory for validating high-performance liquid chromatography (HPLC) methods, calculating accurate Relative Response Factors (RRFs), and ensuring regulatory compliance with ICH Q3A guidelines for impurity clearance.

Research Fit

1
Specified impurity reference standard for eplerenone API analysis
2
Baseline-resolved in stability-indicating UPLC methods
3
Supports ICH Q3A impurity profiling and regulatory documentation

Generic substitution or relying on the API as a quantitative proxy is analytically invalid for 4,5Alpha-Epoxy Eplerenone. The formation of the 4,5-epoxide destroys the conjugated Δ4-3-ketone chromophore present in the Eplerenone parent molecule, which is responsible for its strong UV absorbance at ~240 nm [1]. Consequently, the UV absorbance profile of the impurity shifts dramatically. Attempting to quantify this over-oxidation product using Eplerenone's response factor via simple area-normalization will severely underestimate the impurity concentration [2]. Procuring the exact analytical standard is the only way to establish a correct Relative Response Factor (RRF), preventing false-negative purity reports and mitigating the risk of regulatory batch rejection.

Substitution Risk

Chromatographic Retention Mismatch

Generic eplerenone impurity standards lack the specific retention behavior of the 4,5-epoxide diepoxide, causing co-elution and inaccurate quantitation.

Spectroscopic Fingerprint Loss

Unqualified standards cannot provide the distinct Raman C=C and C=O vibrational bands needed for rapid identity confirmation during synthesis monitoring.

Method Specificity Failure

Substituting with an incorrect isomer or impurity may compromise method validation under ICH Q2(R1), risking regulatory review outcomes.

UV Response Factor Shift

Eplerenone relies on a Δ4-3-ketone system for its strong UV absorbance at 240 nm. The formation of 4,5Alpha-Epoxy Eplerenone saturates this double bond, shifting the UV λmax below 220 nm. Consequently, the relative response factor (RRF) of 4,5Alpha-Epoxy Eplerenone at 240 nm is drastically lower than that of the API [1].

Evidence DimensionUV Molar Absorptivity / RRF at 240 nm
Target Compound DataNegligible absorbance (RRF << 1.0)
Comparator Or BaselineEplerenone API (RRF = 1.0, strong pi-pi* transition)
Quantified Difference>10-fold reduction in relative response factor at 240 nm
ConditionsHPLC-UV impurity quantification at standard API wavelength

Procuring the exact analytical standard is mandatory for accurate quantification; using the API as a proxy will critically under-report this over-oxidation impurity.

Resolution (Rs)
Cross-study comparable
Rs > 4.0 vs. eplerenone
(acceptance criterion Rs > 2.0)
Method specificity for impurity profiling
UPLC, C18 column, 245 nm detection

Over-Oxidation Mass Shift

During the conversion of the 9,11-enester intermediate to Eplerenone, excess hydrogen peroxide can trigger secondary epoxidation at the C4-C5 position. 4,5Alpha-Epoxy Eplerenone exhibits a distinct +16 Da mass shift compared to the API, confirming the addition of a second epoxide ring rather than an isomeric rearrangement [1].

Evidence DimensionMolecular Mass (m/z [M+H]+)
Target Compound Datam/z 431.5 (C24H30O7)
Comparator Or BaselineEplerenone API (m/z 415.5, C24H30O6)
Quantified DifferenceExact +16.0 Da mass addition
ConditionsLC-MS/MS structural elucidation and impurity profiling

Allows process chemists to unambiguously identify the over-oxidation pathway, enabling precise tuning of oxidant equivalents during manufacturing scale-up.

Raman Fingerprint
Head-to-head
Distinct C=C and C=O stretching bands vs. impurities A, B, C, E
Rapid identity confirmation
Non-destructive, computation-supported

Polarity-Driven Retention Time Shift

The introduction of the highly polar 4,5-epoxide oxygen significantly alters the molecule's interaction with reverse-phase stationary phases. 4,5Alpha-Epoxy Eplerenone elutes with a distinct relative retention time (RRT) compared to the less polar Eplerenone API, requiring specific gradient optimization to prevent co-elution [1].

Evidence DimensionRelative Retention Time (RRT)
Target Compound DataElutes earlier (RRT < 1.0) due to increased polarity
Comparator Or BaselineEplerenone API (RRT = 1.0)
Quantified DifferenceDistinct baseline resolution in standard C18 gradients
ConditionsReverse-phase HPLC (C18 column, aqueous/organic gradient)

Essential for proving method specificity to regulatory agencies (ICH Q2), ensuring this specific diepoxide does not co-elute with other polar degradants.

Detection Limit
Class-level inference
0.020% of test conc.; LOQ 0.03–0.05 μg/mL
Below ICH Q3A identification threshold
Validated UPLC, 1.0 mg/mL sample

Recrystallization Clearance Verification

Because 4,5Alpha-Epoxy Eplerenone is structurally similar to the API but possesses altered solubility due to the extra epoxide, it must be cleared during the final API crystallization (e.g., from ethanol/2-butanone). Spiking studies using this exact standard are required to calculate the purge factor and validate the downstream purification process [1].

Evidence DimensionPurge factor during crystallization
Target Compound DataQuantifiable clearance rate from crude API
Comparator Or BaselineCrude reaction mixture containing >0.5% diepoxide
Quantified DifferenceReduction to <0.10% (ICH Q3A threshold) in final API
ConditionsAPI downstream processing (recrystallization and washing)

Provides the quantitative proof needed to validate the downstream purification process, preventing costly batch failures and ensuring pharmacopoeial compliance.

Structure
Head-to-head
C₂₄H₃₀O₇, MW 430.49 g/mol
4,5:9,11-diepoxide
+16 Da from eplerenone; prevents misidentification
Predicted bp, density distinct
Degradation Marker
Supporting evidence
Identified as impurity-2 under oxidative stress
Stability-indicating shelf-life studies
Forced degradation per ICH guidelines

HPLC-UV Validation for API Release

Procuring this standard is essential for establishing the correct Relative Response Factor (RRF) and Relative Retention Time (RRT) during method validation. This ensures compliance with ICH Q2(R1) guidelines for quantitative impurity testing, preventing the under-reporting of over-oxidation impurities that occurs when using the API as a generic proxy [1].

Epoxidation Step Optimization

Process engineers use this standard to spike in-process control (IPC) samples, monitoring over-oxidation in real-time. By tracking the formation of the 4,5-epoxide, manufacturers can precisely optimize the equivalents of hydrogen peroxide and trichloroacetonitrile, maximizing Eplerenone yield while minimizing diepoxide formation [2].

Forced Degradation Studies

During oxidative stress testing (e.g., exposing Eplerenone to 30% H2O2), this compound serves as a definitive reference marker. It allows analytical teams to map degradation pathways and validate the stability-indicating power of their chromatographic methods, proving that the method can resolve critical degradants from the main API peak [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stability-Indicating Method Development
Specified impurity identity confirmation
Chromatographic specificity and sensitivity review
QC Batch Release Testing
Certified reference standard purity
Pharmacopeial impurity threshold monitoring
Forced Degradation Studies
Oxidative degradation pathway marker
Stability-indicating method robustness
Synthetic Process Optimization
Process-related impurity tracking
Raman spectroscopy monitoring feasibility

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Exact Mass

430.19915329 g/mol

Monoisotopic Mass

430.19915329 g/mol

Heavy Atom Count

31

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